Product packaging for Arg-Phe acetate salt(Cat. No.:CAS No. 102029-92-5)

Arg-Phe acetate salt

Cat. No.: B1139609
CAS No.: 102029-92-5
M. Wt: 441.47874
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Description

Significance of Arg-Phe as a Model System in Mechanistic Studies

The Arg-Phe dipeptide is a particularly valuable model system for a range of mechanistic studies due to the distinct properties of its constituent amino acids. Arginine carries a positively charged guanidinium (B1211019) group, while phenylalanine possesses a nonpolar, aromatic side chain. This combination makes the Arg-Phe pair an ideal system for investigating fundamental non-covalent interactions that stabilize protein structures, most notably cation-π interactions. nih.gov Research using peptide model systems has explored the energetic contribution of these interactions between arginine and aromatic residues like phenylalanine. nih.gov

Furthermore, the Arg-Phe sequence is utilized in mechanistic studies of enzyme function and specificity. For example, the dipeptide H-Phe-Arg-OH can be cleaved from the larger peptide Bradykinin (B550075) by the Angiotensin-converting enzyme (ACE), making it useful for studying the metabolic pathways of such enzymes. medchemexpress.com The unique structure of Arg-Phe allows it to serve as a model substrate in proteolytic assays, aiding researchers in understanding enzyme specificity and activity. myskinrecipes.com Studies have also highlighted the importance of Arg-Phe pairings in stabilizing interactions within protein domains, such as the salt bridge between an aspartate residue and arginine, which is further stabilized by a nearby phenylalanine providing a hydrophobic environment. acs.org

Overview of Research Trajectories for Arg-Phe Acetate (B1210297) Salt in Academia

The acetate salt of Arg-Phe is frequently used in research due to its enhanced solubility and stability, which makes it suitable for a variety of experimental conditions. myskinrecipes.com Its research applications are diverse, spanning pharmaceutical formulation, biocatalysis, and materials science.

In pharmaceutical sciences, Arg-Phe acetate salt has been investigated as a functional excipient in high-concentration antibody formulations. google.com High concentrations of therapeutic proteins like monoclonal antibodies often lead to high viscosity, posing challenges for manufacturing and administration. Studies have shown that this compound can act as a potent viscosity-reducing agent. google.com For example, its addition to a solution of the antibody tezepelumab resulted in a significant decrease in viscosity. google.com Beyond viscosity reduction, it has also been shown to improve the stability of antibody formulations by reducing the formation of high molecular weight species (HMWS). google.com

In the field of biotechnology, research has focused on the efficient production of Arg-Phe. Biocatalytic systems using enzymes such as L-amino acid ligase (LAL) have been developed for the specific synthesis of arginyl dipeptides. mdpi.com Studies have demonstrated the production of the potentially antihypertensive Arg-Phe dipeptide using co-immobilized enzymes, achieving significant product concentrations. mdpi.comresearchgate.net

Furthermore, the Arg-Phe motif is being incorporated into the design of novel biomaterials. For instance, a peptide containing the Arg-Phe-Phe sequence has been used to fabricate self-assembling hydrogels with potent bactericidal properties, highlighting a potential application in treating infections related to medical devices. acs.org this compound also serves as a crucial building block in peptide synthesis, enabling the creation of more complex peptides for drug development and biochemical studies. chemimpex.com

Data on this compound and Its Applications

The following tables provide summarized data on the physicochemical properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 102029-92-5 chemimpex.com
Alternate CAS 2047-13-4 cookechem.com
Molecular Formula C15H23N5O3·C2H4O2 chemimpex.com
Molecular Weight 321.37 g/mol chemimpex.comcookechem.com
Form Solid (White to Beige) cookechem.com
Purity ≥ 98% (by HPLC) chemimpex.com

| Solubility | Soluble in water | cookechem.com |

Table 2: Selected Research Findings for Arg-Phe Systems

Research Area Finding Compound/System Used Source(s)
Pharmaceutical Formulation 58% viscosity reduction in a 128 mg/mL tezepelumab solution. 200 mM H-Arg-Phe-OH (acetate salt) google.com
Biocatalysis Achieved a final concentration of 11.8 mM after 24 hours. Arg-Phe produced by co-immobilized RizA variant K83F_S156A and AckA. mdpi.com
Biomaterials Science Self-assembled hydrogel exhibited >90% inhibition against E. coli and S. aureus within 6 hours. Fmoc-l-Arg-d-Phe-d-Phe-CONH2 acs.org

| Enzyme Kinetics | Serves as a substrate for Angiotensin-converting enzyme (ACE). | H-Phe-Arg-OH | medchemexpress.com |

Table 3: Compound Names Mentioned

Compound Name
This compound (Arginine-Phenylalanine acetate salt)
Arginine
Phenylalanine
Tezepelumab
Bradykinin
Arg-Gly-Asp (RGD)
H-Leu-Trp-Met-Arg-Phe-Ala-OH acetate salt
H-Pro-Phe-Arg-AMC acetate salt
Met-Arg-Phe-Ala acetate salt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31N5O7 B1139609 Arg-Phe acetate salt CAS No. 102029-92-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCGKDWKVVHIHV-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for Arg Phe Acetate Salt Analogues

Methodologies for Solid-Phase Peptide Synthesis of Arg-Phe Sequences

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for producing Arg-Phe containing peptides. ontosight.ai This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The process is characterized by repeated cycles of deprotection and coupling.

A common approach utilizes 9-fluorenylmethoxycarbonyl (Fmoc) as a temporary protecting group for the α-amino group of the amino acids. rsc.orgbachem.com The synthesis typically begins by attaching the C-terminal amino acid, in this case, Phenylalanine (Phe), to the resin. The Fmoc group is then removed, usually with a piperidine (B6355638) solution, to expose the free amine for the next coupling step. rsc.org The subsequent amino acid, Arginine (Arg), which is also Fmoc-protected, is then activated and coupled to the resin-bound Phe. biotage.com

The bulky and strongly basic guanidinium (B1211019) group on the Arginine side chain often requires a protecting group to prevent unwanted side reactions during synthesis. rsc.orgbiotage.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a popular choice for this purpose. rsc.org However, recent advancements have explored the use of side-chain unprotected Arginine in SPPS to improve sustainability by increasing atom economy and reducing impurities. rsc.orgrsc.org This can be achieved using specific coupling reagent combinations like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC). rsc.orgrsc.org

Coupling reagents are essential for facilitating the formation of the peptide bond. Commonly used reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxynorbornene-2,3-dicarboximide (HONb), as well as combinations like HBTU/DIPEA or PyBOP/NMM. beilstein-journals.orgthieme-connect.com Challenges in SPPS of Arg-Phe sequences can arise from the steric hindrance of the bulky side chains of both Arginine and Phenylalanine, potentially leading to incomplete coupling. biotage.com To overcome this, strategies such as "double coupling," where the coupling step is repeated, can be employed to ensure complete incorporation of the Arginine residue. biotage.com

Once the desired peptide sequence is assembled on the resin, the final step is cleavage, where the peptide is detached from the solid support and the permanent side-chain protecting groups are removed. This is typically accomplished using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. rsc.org The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Key Reagents and Strategies in SPPS of Arg-Phe Sequences

ComponentExamplesPurposeCitations
Resin Wang resin, 2-chlorotrityl resinSolid support for peptide assembly thieme-connect.comnih.gov
Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Temporary protection of the amino group rsc.orgbachem.com
Arginine Side-Chain Protecting Group Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Prevents side reactions of the guanidinium group rsc.org
Coupling Reagents DIC/HOBt, HBTU/DIPEA, PyBOP/NMM, Oxyma Pure/TBECPromote peptide bond formation rsc.orgrsc.orgthieme-connect.com
Deprotection Reagent PiperidineRemoves the Fmoc group rsc.org
Cleavage Reagent TFA (trifluoroacetic acid)Releases the peptide from the resin and removes side-chain protecting groups rsc.org
Strategies for Difficult Couplings Double couplingImproves yield for sterically hindered residues like Arginine biotage.com

Solution-Phase Synthesis Approaches and Optimization for Arg-Phe Dipeptide Formation

Solution-phase peptide synthesis offers an alternative to SPPS for creating the Arg-Phe dipeptide. ontosight.ai In this method, the amino acids are reacted in a homogenous solution, which can be advantageous for large-scale synthesis. bachem.com A key principle involves the protection of the amino group of one amino acid and the carboxyl group of the other to ensure the correct peptide bond is formed. bachem.comekb.eg

One documented approach involves reacting L-arginine with Nα-benzyloxycarbonyl-D-phenylalanine pentafluorophenyl ester (Z-D-Phe-OPfp) in a solvent like dimethylformamide (DMF). beilstein-journals.org In this specific case, the highly basic guanidine (B92328) group of arginine can be deactivated by forming a salt with an acid like HCl, negating the need for a dedicated side-chain protecting group. bachem.combeilstein-journals.org The reaction yields the protected dipeptide, Z-D-Phe-Arg-OH. beilstein-journals.org

Activation of the carboxylic acid is a critical step to facilitate the coupling reaction. mdpi.com This can be achieved by converting the N-terminal protected amino acid into a more reactive intermediate, such as an activated ester. mdpi.com However, this step can present challenges, including the use of potentially toxic reagents and the risk of racemization. mdpi.com

To enhance the efficiency of solution-phase synthesis, various optimization strategies have been explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating. mdpi.comresearchgate.net For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine, combined with microwave heating, has been successful in synthesizing various dipeptides with high yields and in short time frames, while preserving the chiral integrity of the amino acids. mdpi.comresearchgate.net

Table 2: Comparison of Solution-Phase Synthesis Conditions for Dipeptides

MethodCondensing AgentSolventConditionsKey FindingsCitations
Conventional HeatingTiCl₄Pyridine40 °C, 5-6 hoursMild conditions, but reaction times are only acceptable. mdpi.com
Microwave-AssistedTiCl₄Pyridine40 °C, ~40 minutesShorter reaction times, high yields, and preservation of protecting groups and optical purity. mdpi.comresearchgate.net
Activated EsterZ-D-Phe-OPfpDMFRoom temperature, 20 hoursEffective coupling without protection of the arginine guanidine group. beilstein-journals.org

Regioselective Functionalization and Chemical Modifications of Arg-Phe for Specific Research Probes

The Arg-Phe dipeptide can be chemically modified to create specialized research probes for studying biological systems. acs.org These modifications can introduce reporter groups like fluorophores or biotin (B1667282) for detection and tracking. acs.org

A key target for modification is the guanidinium group of the arginine residue. acs.org Direct labeling of this group in native peptides has been achieved under mild conditions. acs.org This allows for late-stage diversification, where a fully formed peptide can be functionalized. acs.org This method has been shown to be compatible with various other functionalized amino acids within the peptide, such as histidine, serine, and tyrosine. acs.org

Another approach involves the carbonylation of arginine residues, converting them into glutamate-5-semialdehyde. acs.org This transformation introduces an aldehyde handle onto the peptide, which can then be used for further selective modifications to introduce natural or unnatural post-translational modifications (PTMs). acs.org This strategy has been successfully applied to various proteins, demonstrating its chemoselective nature. acs.org

Furthermore, the phenylalanine residue can undergo substitution reactions, particularly electrophilic aromatic substitution. Hydroxyl radical-mediated footprinting is a technique where amino acid side chains, including those of Arg and Phe, are oxidized. nih.gov The resulting mass changes can be detected by mass spectrometry, providing information about the solvent-accessible surfaces of the peptide, which is valuable for mapping protein-protein interactions. nih.gov

Isotopic Labeling Techniques for Spectroscopic and Mass Spectrometric Investigations of Arg-Phe Systems

Isotopic labeling is a powerful tool for studying peptides like Arg-Phe using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cpcscientific.comjpt.com This technique involves replacing specific atoms in the amino acids with their heavier, stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). cpcscientific.comjpt.com

Stable isotope-labeled (SIL) peptides are chemically identical to their unlabeled counterparts but have a different mass, which allows them to be used as internal standards for accurate quantification in complex biological samples, a method known as Absolute Quantification (AQUA). cpcscientific.com For Arg-Phe, this would involve synthesizing the dipeptide using isotopically labeled arginine and/or phenylalanine. isotope.com

A variety of isotopically labeled and protected amino acids are commercially available for use in peptide synthesis. isotope.com For example, L-Arginine can be obtained with uniform labeling of its six carbon atoms with ¹³C and its four nitrogen atoms with ¹⁵N (¹³C₆, ¹⁵N₄). cpcscientific.comisotope.com Similarly, Phenylalanine is available with its nine carbon atoms labeled with ¹³C and its nitrogen atom with ¹⁵N (¹³C₉, ¹⁵N). cpcscientific.com These labeled amino acids can be incorporated into the Arg-Phe sequence during either solid-phase or solution-phase synthesis. isotope.com

In NMR studies, selective isotope labeling helps to simplify complex spectra and provides detailed structural and dynamic information. cpcscientific.comnih.gov For mass spectrometry, the known mass difference between the labeled and unlabeled peptide allows for precise quantification by comparing the signal intensities of the two species. oup.com

Table 3: Common Isotopes Used for Labeling Arg-Phe Peptides

IsotopeNatural Abundance (%)ApplicationCitations
Carbon-13 (¹³C) 1.10MS, NMR oup.com
Nitrogen-15 (¹⁵N) 0.366MS, NMR oup.com
Deuterium (²H) 0.015MS, NMR oup.com
Oxygen-18 (¹⁸O) 0.200MS oup.com

Synthetic Routes for Arg-Phe Containing Oligopeptides as Research Tools

The Arg-Phe motif is a component of larger oligopeptides that serve as important research tools. The synthesis of these longer peptides generally relies on the principles of SPPS. rsc.org

For example, the Arg-Phe-Asp-Ser sequence is typically synthesized using SPPS with either Fmoc or Boc chemistry for the stepwise assembly of the amino acids on a resin. Similarly, peptides like H-Tyr-His-Ala-Arg-Gly-Phe-Leu-OH and H-His-Trp-Arg-Gly-Phe-Leu-OH, which contain the Arg and Phe residues, have been successfully synthesized via SPPS. rsc.org

The synthesis of backbone-cyclic analogues of peptides like bradykinin (B550075) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) also utilizes SPPS. nih.gov In these cases, modified amino acids or pre-formed dipeptide building blocks can be incorporated into the sequence on the solid support. nih.gov

Hybrid approaches, combining both SPPS and solution-phase synthesis, are also employed, particularly for very long and complex peptides. rsc.org In this strategy, peptide fragments are first produced via SPPS and then linked together in solution. rsc.org This method is used in the production of some therapeutic peptides. rsc.org

The choice of synthetic strategy depends on the specific oligopeptide, its length, and any desired modifications. The careful selection of protecting groups, coupling reagents, and reaction conditions is crucial for the successful synthesis of these complex research tools. ekb.eg

Biophysical Characterization and Structural Analysis of Arg Phe Dipeptide Systems

The conformational and structural properties of Arg-Phe dipeptides are elucidated through a variety of advanced analytical techniques. These methods provide critical insights into the molecule's secondary structure, three-dimensional arrangement, and molecular vibrations.

Spectroscopic Techniques for Conformational Elucidation

Circular Dichroism (CD) Spectroscopy in Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the secondary structure of peptides. In studies involving Arg-Phe systems, CD has been instrumental in identifying ordered structural motifs. For instance, research on a model octapeptide with an alternating sequence of arginine and phenylalanine, [Arg-Phe]4, utilized CD spectroscopy to confirm the formation of β-sheet structures upon self-assembly in solution. nih.gov Similarly, studies on amino acid conjugates, including Smoc-Phe and Smoc-Arg, revealed that their CD spectra show features characteristic of a predominant β-sheet structure, namely a positive maximum near 200 nm and a negative minimum at 216 nm. reading.ac.uk

In another innovative application, an achiral cage-like molecule was shown to exhibit chiral adaptive responses when interacting with enantiomeric dipeptides. rsc.org This interaction with guests like D-PhePhe or L-PhePhe induces mirror-symmetrical CD spectra, demonstrating that the peptide's chirality can be transferred to the host molecule. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution. researchgate.net It provides detailed information on atomic-level conformation and intermolecular interactions. researchgate.netdiva-portal.org

A significant study focused on a dipeptide derived from the natural chitinase (B1577495) inhibitor, argifin. nih.gov This dipeptide, N-acetyl-Arg{N(omega)-(N-methylcarbamoyl)}-N-methyl-Phe, was analyzed using transferred nuclear Overhauser effect (TRNOE) experiments. nih.gov This technique provided structural information on the conformation of the dipeptide when it was bound to the enzyme Serratia marcescens chitinase B (SmChiB). nih.gov The proton-proton distance constraints derived from the TRNOE data were then used to build a reasonable model of the dipeptide-enzyme complex, revealing a binding mode similar to that of the parent compound. nih.gov Other studies on larger peptides containing both arginine and phenylalanine have also successfully used 2D-NMR techniques to assign spectra and evaluate the peptide's structure by analyzing nuclear Overhauser effects, coupling constants, and chemical shifts. nih.gov

Vibrational Spectroscopy (e.g., FTIR, Raman) in Molecular Conformation Studies

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offer detailed insights into the molecular conformation and bonding within peptides. The amide I band (1600-1700 cm⁻¹), which arises primarily from C=O stretching, is particularly sensitive to the peptide backbone conformation. leibniz-fli.de

FTIR analysis of an arginine dipeptide in D₂O identified two distinct modes from the sidechain guanidyl group at 1587 cm⁻¹ and 1610 cm⁻¹, in addition to the unresolved Amide I transitions. nih.gov In a study on the self-assembly of an arginine/phenylalanine octapeptide, both infrared and Raman spectroscopy were used to assess the secondary structure, concluding that the assemblies adopt an antiparallel β-sheet conformation.

Tip-Enhanced Raman Spectroscopy (TERS), a technique that provides enhanced Raman signals from a nanoscale volume, has been applied directly to the Arg-Phe dipeptide. d-nb.infoethz.ch These experiments successfully observed the amide I band, a key marker for the peptide bond, demonstrating the technique's utility for studying peptide conformation at high resolution. d-nb.infoethz.ch Further research using UV resonance Raman (UVRR) on arginine has detailed the vibrational modes of the guanidinium (B1211019) group, which are enhanced upon excitation and can indicate mixing with peptide bond electronic transitions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Advanced Mass Spectrometry Applications in Structural Characterization

Mass spectrometry (MS) is a cornerstone for the structural characterization of peptides, providing precise molecular weight determination and sequence information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Sequence Verification

Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC), is a standard method for analyzing peptides. In one study, UPLC-MS/MS was used for the structural validation of Arg-Phe and its isomer Phe-Arg. nih.gov The tandem mass spectra (MS/MS) provided feature product ions that allowed for unambiguous identification; for example, the immonium ion at m/z 120.080 is indicative of a phenylalanine residue. nih.gov

The kinetic method, when combined with ESI-ion trap mass spectrometry, has been successfully applied to differentiate between N- and C-terminal Arg-containing dipeptide isomers. acs.org This approach uses the dissociation of a metal-centered complex to quantitatively distinguish between isomers like Arg-Phe and Phe-Arg, with Arg-Phe being noted as a favorable reference analyte for achieving exceptional discrimination. acs.org In other applications, Phe-Arg has been used as an internal standard to establish calibration curves for the quantitation of other dipeptides. researchgate.net However, in a comprehensive analysis of dipeptides across various mouse organs, Arg-Phe was consistently below the detection limit of the UPLC-MS/MS method used. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Peptide Mapping and Fragmentation Analysis

MALDI-TOF mass spectrometry is a powerful technique for the rapid analysis of peptides and proteins, proving especially useful in proteomics and peptide synthesis. csic.escapes.gov.br In a study on the enzymatic synthesis of dipeptides by the L-amino acid ligase RizA, MALDI-TOF MS was used to analyze the reaction products. researchgate.net The analysis confirmed the production of Arg-Phe by certain enzyme variants. researchgate.net

While often used for larger molecules, MALDI-TOF has been proposed as a rapid detection method for smaller peptides like dipeptides in complex matrices, such as dry-cured ham, reducing time and cost compared to LC-based methods. csic.es The general workflow involves spotting the sample with a suitable matrix, such as α-Cyano-4-hydroxycinnamic acid (CHCA), onto a target plate for analysis. csic.es In peptide synthesis, MALDI-TOF MS is frequently used to monitor HPLC fractions during purification to confirm the mass of the desired synthetic peptide. capes.gov.br

Collision-Induced Dissociation (CID) and Other Tandem MS Techniques for Sequencing Information

Tandem mass spectrometry (MS/MS), particularly utilizing collision-induced dissociation (CID), is a powerful technique for elucidating the primary structure of peptides like Arg-Phe. In this process, the protonated dipeptide is isolated in the mass spectrometer and subjected to energetic collisions with an inert gas (e.g., Helium or Argon), causing it to fragment at specific bonds. The resulting fragment ions are then mass-analyzed to generate a CID spectrum, which serves as a fingerprint of the peptide's sequence.

For peptides containing a highly basic residue like Arginine (Arg), the charge is preferentially retained on the C-terminal fragment containing the Arg residue. acs.org This leads to CID spectra that are often dominated by specific ion types. High-energy CID of Arg-containing peptides characteristically produces a, b, and d ions from the N-terminus and a prominent series of y-ions from the C-terminus. acs.orgthermofisher.com The presence of the Arg side chain also leads to characteristic neutral losses, such as ammonia (B1221849) (NH₃). acs.orgnih.gov However, when Arg is at the C-terminal position, as in a tryptic-like peptide, the loss of ammonia from the side chain can be suppressed. nih.gov

The fragmentation of the Arg-Phe dipeptide, specifically, has been studied to compare different fragmentation methods. While CID relies on thermal activation, other techniques like Electron Transfer Dissociation (ETD) involve non-ergodic processes that result in different fragmentation patterns. d-nb.infoethz.ch ETD of peptides typically cleaves the N-Cα bond of the peptide backbone, leading to c- and z-type fragment ions. d-nb.info A comparative study involving the Arg-Phe dipeptide demonstrated the distinct fragmentation pathways induced by different activation methods. d-nb.infoethz.ch

The choice of collision gas and matrix (in MALDI-based experiments) can also influence the fragmentation spectrum. For instance, using a "hotter" matrix like α-cyano-4-hydroxycinnamic acid (CHCA) can promote metastable decomposition, while a "cooler" matrix like 2,5-dihydroxybenzoic acid (DHB) may suppress it. acs.org Similarly, heavier collision gases like Argon can be beneficial for larger molecules, inducing more extensive fragmentation. acs.orgbu.edu

Table 1. Common Fragment Ion Types in Peptide CID

Ion TypeDescriptionTypical Observation for Arg-Phe
b-ionsN-terminal fragments resulting from cleavage of the peptide amide bond.Observed, contains the Arg residue if the sequence is Arg-Phe.
y-ionsC-terminal fragments resulting from cleavage of the peptide amide bond.Prominently observed, especially when Arg is the C-terminal residue, as it retains the positive charge. thermofisher.com
a-ionsN-terminal fragments formed by the loss of a carbonyl group (CO) from the corresponding b-ion.Often seen in high-energy CID of Arg-containing peptides. acs.org
d-ionsSide-chain fragments resulting from cleavage at the Cα-Cβ bond of an amino acid residue.Characteristic of high-energy CID and observed for Arg-containing peptides. acs.org
Immonium ionsLow-mass ions characteristic of individual amino acid residues.The immonium ion for Phenylalanine (Phe) at m/z 120.08 is expected. thermofisher.com

Crystallographic Studies of Arg-Phe Containing Peptide Structures

X-ray crystallography provides definitive, high-resolution insights into the three-dimensional conformation of molecules in the solid state. While a crystal structure for the simple Arg-Phe dipeptide acetate (B1210297) salt is not prominently available in public databases, structural information can be gleaned from crystallographic studies of larger peptides that incorporate the Arg-Phe motif. These studies reveal the conformational preferences of the Arg and Phe side chains and their interactions within a structured environment.

For example, the crystal structure of a complex between phospholipase A2 and an N-terminal fragment of the Aβ-peptide (DAEFRHDS) has been determined at 2.0 Å resolution. mdpi.com In this structure, the Phe-Arg segment is part of a larger peptide bound within a hydrophobic substrate channel, where it participates in hydrogen bonding and van der Waals interactions. mdpi.com Another example is found in the crystal structure of Kaliotoxin, which contains a Lys-Gly-Phe-Arg sequence within a rippled β-sheet motif. rsc.org

In a different context, a synthetic thrombin inhibitor, Ac-(D)Phe-Pro-boroArg-OH, has been studied crystallographically in complex with thrombin. acs.org This structure highlights the interactions of a modified Phe and an Arg analogue within the active site of an enzyme. These examples from the Protein Data Bank (PDB) demonstrate that the Phe-Arg sequence can adopt various conformations, often extended or as part of β-sheets, depending on the surrounding molecular environment. mdpi.comrsc.org

Table 2. Crystallographic Data for Peptides Containing Phe-Arg Sequences

Peptide/Protein ComplexPDB CodeResolution (Å)Observed Conformation of Phe-Arg RegionReference
Phospholipase A2 with Aβ fragment (DAEFRHDS)3JQ52.0Part of a bound peptide in a hydrophobic channel. mdpi.com
Kaliotoxin3ODV (racemic)N/ALys-Gly-Phe-Arg sequence in a rippled β-sheet. rsc.org
Thrombin with Ac-(D)Phe-Pro-boroArg-OH1DWE2.3Modified Phe and Arg analogue in an enzyme active site. acs.org

Investigation of Solvent Effects on Arg-Phe Conformations and Stability

The conformation and stability of peptides are profoundly influenced by the solvent environment. nih.govacs.org Water, the biological solvent, plays a crucial role in stabilizing peptide structures through hydration and by mediating electrostatic interactions. acs.org The addition of co-solvents can either stabilize (fold) or destabilize (unfold) native peptide conformations. nih.govacs.org

For peptides containing charged residues like Arginine, the polarity and hydrogen-bonding properties of the solvent are particularly important. Studies have shown that arginine as a co-solvent can have a stabilizing effect on protein structures, restricting conformational motions more effectively than other amino acids like lysine (B10760008) or histidine. nih.govacs.org This stabilization is attributed to the way arginine modulates the hydration layer around the protein. acs.org

The choice of solvent can also dramatically alter chemical reactivity, which is linked to conformational changes and solvation. For instance, in reactions involving peptides with both Arg and Lys residues, switching the solvent from hexafluoroisopropanol (HFIP) to trifluoroethanol (TFE) can shift the chemoselectivity of a reaction. acs.org This effect is proposed to arise from the different abilities of the solvents to solvate and stabilize the guanidinium group of Arginine, thereby modulating its reactivity and, by extension, its interactive potential. acs.org The conformation of peptides containing Phe and Arg, such as fragments of the amyloid-beta peptide, is known to be highly sensitive to solvent conditions, which can range from polar to non-polar, leading to different secondary structures like helices or coils. mdpi.com

Table 3. Influence of Solvents on Arg-Containing Peptide Systems

Solvent/Co-solventObserved EffectPotential Implication for Arg-Phe
Aqueous SolutionServes as the baseline for hydration and stability studies. acs.orgHydration of the charged Arg side chain and the aromatic Phe ring governs the ground-state conformation.
Arginine (as co-solvent)Stabilizes protein structures and restricts conformational motion. nih.govacs.orgHigh concentrations of Arg-Phe might lead to self-stabilization effects.
Trifluoroethanol (TFE)Increases the reactivity of Arg residues compared to other solvents. acs.orgMay destabilize compact, salt-bridged structures by solvating interacting groups differently.
Hexafluoroisopropanol (HFIP)Reduces the reactivity of Arg, likely due to strong solvation of the guanidinium group. acs.orgCould favor conformations where intramolecular interactions are shielded from the solvent.

Analysis of Intramolecular Interactions and Salt Bridge Formation in Peptide Systems

The structure of the Arg-Phe dipeptide is stabilized by a network of non-covalent intramolecular interactions. Given the "acetate salt" designation, a primary interaction is the salt bridge between the positively charged guanidinium group of the Arginine side chain and the negatively charged acetate counter-ion. A salt bridge is an electrostatic interaction that also involves hydrogen bonding. biorxiv.org

Computational studies modeling the Arg-Asp salt bridge, which uses a carboxylate group similar to acetate, show that the interaction is strong and can be stable even in environments of relatively low polarity. acs.org The geometry of the Arg...carboxylate salt bridge is often a bidentate hydrogen-bonding interaction, where two N-H groups of the guanidinium ion donate hydrogen bonds to the two oxygen atoms of the carboxylate/acetate group. acs.orgnih.gov The strength of this interaction is significant, and molecular dynamics simulations have been used extensively to evaluate how well different force fields capture its energetic contributions. biorxiv.orgacs.orgnih.gov

Beyond the primary salt bridge with the acetate, other intramolecular interactions are crucial for the conformational landscape of Arg-Phe itself. These include:

Cation-π Interaction : An attractive non-covalent interaction can occur between the cationic guanidinium group of Arginine and the electron-rich π system of the Phenylalanine aromatic ring. mdpi.com This interaction has been identified as a stabilizing force in peptide nanostructures containing Arg and Phe. mdpi.com

Backbone-Side Chain Interactions : Hydrogen bonds can form between the peptide backbone and the side chains. Furthermore, the aromatic side chain of Phe can interact with the backbone amide N-H group, an interaction known as an NH-π interaction, which can stabilize specific backbone conformations like β-turns or extended structures. mpg.de

Table 4. Key Intramolecular Interactions in the Arg-Phe Acetate System

Interaction TypeParticipating GroupsDescription and Significance
Salt BridgeArg guanidinium (+) and Acetate (-)A strong electrostatic and hydrogen-bonding interaction that neutralizes charge and defines the primary association in the salt form. acs.orgnih.gov
Cation-π InteractionArg guanidinium (+) and Phe aromatic ring (π system)An electrostatic interaction that contributes to the conformational stability of the dipeptide. mdpi.com
Hydrophobic InteractionAliphatic part of Arg side chain and Phe phenyl groupContributes to folding and stability, particularly in aqueous solution. nih.gov
Hydrogen BondingPeptide backbone amides/carbonyls, Arg/Phe side chainsMaintains secondary structure and mediates backbone-side chain and side chain-side chain interactions. mpg.de

Enzymatic Interaction Studies and Proteolytic Pathway Investigations Involving Arg Phe Acetate Salt

Substrate Specificity Profiling for Proteolytic Enzymes

The Arg-Phe sequence and its variations are recognized and cleaved by a diverse range of proteolytic enzymes. Profiling the substrate specificity of these enzymes is crucial for understanding their physiological roles and for designing targeted inhibitors or assays. The position of Arginine (Arg) and Phenylalanine (Phe) within a peptide chain significantly influences which protease will recognize and hydrolyze the substrate.

Trypsin-like serine proteases, for instance, typically show a strong preference for cleaving peptide bonds C-terminal to a basic amino acid like Arginine at the P1 position. pnas.orgnih.gov However, the residues at adjacent positions (P2, P3, etc.) provide secondary specificity. For example, tissue plasminogen activator (tPA) prefers Arginine at P1 but also shows a preference for aromatic amino acids like Phenylalanine at the P3 position. pnas.org

Studies have identified several proteases that act on Arg-Phe containing sequences:

Thimet Oligopeptidase (TOP): This metalloendopeptidase preferentially cleaves peptides containing hydrophobic or basic amino acids at the P1 position, with a preference order of Tyr > Leu > Phe > Arg. arvojournals.org

Cathepsin B (CTB): This cysteine protease recognizes and cleaves peptide sequences such as Z-Phe-Arg and Z-Arg-Arg. nih.govresearchgate.net

Baupain: A cysteine proteinase that has been shown to hydrolyze the Phe-Arg bond in protease-activated receptor 3 (PAR3). researchgate.netresearchgate.net

Plasma Kallikrein: This serine protease specifically hydrolyzes the chromogenic substrate N-Bz-Pro-Phe-Arg-pNA. nih.gov

Plasmin: This enzyme recognizes and cleaves sequences where Arg is at the P1 position, such as in the modified pro-urokinase activation sequence Pro-Arg-Phe-Lys. nih.gov

The following table summarizes the specificity of various proteases for Arg-Phe and related peptide sequences.

EnzymeEnzyme ClassRecognized SequenceCleavage SiteSource
Thimet Oligopeptidase (TOP)MetalloendopeptidaseSubstrates with Phe or Arg at P1Phe↓Xaa or Arg↓Xaa arvojournals.org
Cathepsin B (CTB)Cysteine ProteaseZ-Phe-ArgArg↓Xaa nih.govresearchgate.net
BaupainCysteine ProteaseSequence in PAR3Phe↓Arg researchgate.netresearchgate.net
Plasma KallikreinSerine ProteaseN-Bz-Pro-Phe-Arg-pNAArg↓pNA nih.gov
PlasminSerine ProteasePro-Arg-Phe-LysLys↓Ile (in modified pro-urokinase) nih.gov
Factor XSerine ProteaseIle-Thr-Phe-ArgArg↓Xaa pnas.org

Kinetic Analysis of Enzyme-Peptide Interactions and Catalytic Mechanisms

Kinetic analysis provides quantitative insights into the efficiency and mechanism of enzyme-catalyzed reactions involving Arg-Phe sequences. Parameters such as the Michaelis constant (Kₘ), catalytic rate constant (kcat), and specificity constant (kcat/Kₘ) are determined to characterize these interactions.

For instance, the development of quenched-fluorescent peptide substrates allows for the determination of kinetic parameters through progress-curve analysis. researchgate.net The rate of cleavage of these substrates can be highly dependent on the amino acid sequence surrounding the scissile bond. One study found that the kcat/Kₘ value for the hydrolysis of an Arg-Ser bond was significantly higher when Phenylalanine was present at the P2' position compared to Aspartate. researchgate.net

Kinetic studies are also vital for evaluating the potency of enzyme inhibitors. The inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) quantifies the inhibitor's effectiveness. Peptides containing the Arg-Phe motif have been identified as inhibitors for several key enzymes, and their kinetic parameters have been determined. pnas.orgtandfonline.com

The table below presents kinetic data for various enzyme interactions with substrates and inhibitors containing Arg-Phe sequences.

EnzymePeptide SequenceRoleKinetic ParameterValueSource
ThrombinArg-Phe-Pro-PheInhibitorKi11.5 µM pnas.org
Angiotensin-Converting Enzyme (ACE)Arg-Phe-HisInhibitorIC₅₀330 µM tandfonline.com
ThrombinzGIPR-AMCSubstratekcat/Kₘ180-fold higher than zGGR-AMC nih.gov
Antiplasmin-Cleaving Enzyme (APCE)Phe-Arg-(linker)-Gly-[r]-fluoropyrrolidideInhibitorKi54 µM nih.gov

Mechanistic Investigations of Protease Inhibition by Arg-Phe Containing Peptides

Peptides incorporating the Arg-Phe motif can act as inhibitors of proteolytic enzymes, providing a basis for mechanistic studies and the development of therapeutic agents. These peptides often function as competitive inhibitors, mimicking the natural substrate and binding to the enzyme's active site without being cleaved, thereby blocking the enzyme's activity.

Notable examples of protease inhibition by Arg-Phe containing peptides include:

Angiotensin-Converting Enzyme (ACE): The tripeptide Arg-Phe-His was identified as a competitive inhibitor of ACE, an enzyme central to blood pressure regulation. tandfonline.com

Enkephalin-Generating Endopeptidase (EGE): The peptide Met-Arg-Phe-Ala is a potent competitive inhibitor of this endopeptidase, which is involved in neurological pathways. medchemexpress.com

Thrombin: From a combinatorial library, the peptide Arg-Phe-Pro-Phe was identified as an inhibitor of this key coagulation enzyme, with a Ki of 11.5 µM. pnas.org

Thimet Oligopeptidase (TOP): A potent phosphinic peptide inhibitor, Z-PheΨ(PO₂CH₂)-Ala-Arg-Phe, was shown to cause over 90% inhibition of TOP activity at sub-micromolar concentrations. arvojournals.org

Antiplasmin-Cleaving Enzyme (APCE)/Fibroblast Activation Protein (FAP): A substrate analogue inhibitor containing a Phe-Arg sequence was developed that inhibited APCE with a Ki of 54 µM. nih.gov This study highlighted that the placement of Arg at specific distances from the scissile bond enhances affinity and inhibitory efficiency. nih.gov

The following table summarizes findings on the inhibition of various proteases by peptides containing the Arg-Phe sequence.

Enzyme TargetInhibitory Peptide SequenceInhibition Potency/TypeSource
Angiotensin-Converting Enzyme (ACE)Arg-Phe-HisCompetitive, IC₅₀ = 330 µM tandfonline.com
Enkephalin-Generating Endopeptidase (EGE)Met-Arg-Phe-AlaPotent competitive inhibitor medchemexpress.com
ThrombinArg-Phe-Pro-PheKi = 11.5 µM pnas.org
Thimet Oligopeptidase (TOP)Z-PheΨ(PO₂CH₂)-Ala-Arg-Phe>90% inhibition at <0.5 µM arvojournals.org
Antiplasmin-Cleaving Enzyme (APCE)Phe-Arg-(linker)-Gly-[r]-fluoropyrrolidideKi = 54 µM nih.gov

Role of Arg-Phe Sequences in Enzyme Activity Assays and Screening Methodologies

The specific recognition of Arg-Phe sequences by certain proteases makes them invaluable components of synthetic substrates used in enzyme activity assays. myskinrecipes.comchemimpex.com These assays are fundamental for research and drug discovery, enabling high-throughput screening of potential enzyme inhibitors. chemimpex.com The basic principle involves linking a peptide sequence to a reporter molecule, such as a chromophore or a fluorophore. thermofisher.com When the target enzyme cleaves the peptide bond, the reporter molecule is released, generating a measurable colorimetric or fluorescent signal proportional to enzyme activity. chemimpex.comthermofisher.com

Examples of such substrates include:

H-Pro-Phe-Arg-AMC: A fluorogenic substrate where the cleavage of the Arg-AMC bond by proteases releases the fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC). chemimpex.com

N-Bz-Pro-Phe-Arg-pNA: A chromogenic substrate for plasma kallikrein that releases p-nitroaniline (pNA) upon cleavage. nih.gov

Z-Phe-Arg-based probes: These sequences are used to create fluorescent probes for detecting the activity of enzymes like Cathepsin B. nih.govresearchgate.net

These tools are not only used for measuring the activity of purified enzymes but also in complex biological samples and for screening large compound libraries to identify new therapeutic agents. chemimpex.comnih.gov

SubstrateTarget Enzyme(s)Reporter GroupAssay TypeSource
H-Pro-Phe-Arg-AMC acetate (B1210297) saltProteasesAMC (7-amino-4-methylcoumarin)Fluorogenic chemimpex.com
N-Bz-Pro-Phe-Arg-pNA, HCl (Chromozym PK)Plasma KallikreinpNA (p-nitroaniline)Chromogenic nih.gov
Z-Phe-Arg-HMRGCathepsin B (CTB)HMRG (hydroxymethylrhodamine green)Fluorogenic nih.govresearchgate.net
Met-Arg-Phe-Ala acetate saltProteolytic enzymesN/A (Model Substrate)Specificity/Activity Studies myskinrecipes.com

Exploration of Peptide-Enzyme Recognition Principles

Understanding the principles of peptide-enzyme recognition is key to deciphering biological pathways and designing specific drugs. The interaction is governed by the shape and chemical complementarity between the peptide substrate and the enzyme's active site, which is often described as a series of binding pockets (S4, S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). pnas.org

For many serine proteases, the S1 pocket is the primary determinant of specificity. nih.gov For example, the S1 pocket of trypsin-like enzymes is deep and negatively charged, showing a strong preference for binding the positively charged side chains of Arginine or Lysine (B10760008) at the P1 position. pnas.orgexpasy.org

However, interactions at subsites beyond S1 are critical for enhancing affinity and specificity. The Phenylalanine residue in an Arg-Phe sequence often interacts with hydrophobic pockets at the S2 or S3 positions. pnas.org

Thrombin exhibits a strict preference for Proline at the P2 position but also prefers aliphatic amino acids at P4. pnas.org

Tissue Plasminogen Activator (tPA) , which cleaves plasminogen, shows high specificity for Arg at P1, a preference for small amino acids at P2 (Gly/Ala/Ser), and a distinct preference for aromatic amino acids like Phenylalanine and Tyrosine at the P3 position. pnas.org

Thimet Oligopeptidase (TOP) demonstrates a preference for basic or hydrophobic amino acids at both the P1 and P1' positions. arvojournals.org

Antiplasmin-Cleaving Enzyme (APCE) displays a unique requirement, where an Arg residue at the P5, P6, or P7 position—quite distant from the P1 cleavage site—enhances the binding affinity and cleavage rate of the substrate. nih.gov

These findings illustrate that enzyme recognition is a complex interplay of interactions across an extended region of the peptide substrate, with the Arg-Phe motif serving as a significant structural element for a variety of proteases.

Role in Protein Protein and Peptide Protein Interaction Research

Investigating Binding Mechanisms and Affinities of Arg-Phe Containing Peptides to Target Proteins

The Arg-Phe motif is a key component in understanding how peptides bind to their protein targets. The arginine residue, with its capacity for forming strong salt bridges and hydrogen bonds, often acts as an anchor, securing the peptide to negatively charged pockets on the protein surface. researchgate.net The phenylalanine residue, with its hydrophobic and aromatic nature, can engage in van der Waals and cation-π interactions, contributing to the specificity and strength of the binding. researchgate.netnih.gov

Researchers utilize peptides containing the Arg-Phe sequence to probe the binding sites of various proteins. For instance, in studies of G protein-coupled receptors (GPCRs), the Arg-Phe sequence within a ligand can be crucial for its affinity and signaling function. nih.govnih.gov By systematically modifying the Arg-Phe motif and observing the resultant changes in binding affinity, scientists can map the critical contact points between the peptide and its receptor. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to quantify these binding affinities and thermodynamic parameters. nih.govmdpi.com For example, studies on the melanocortin receptor have shown that the Arg-Phe-Phe tripeptide sequence is a key pharmacophore for antagonist activity. nih.gov

Peptide/LigandTarget ProteinKey Interactions Involving Arg-PheResearch Focus
Arg-Phe-Phe containing peptidesMelanocortin ReceptorsPharmacophore for antagonist activityUnderstanding receptor antagonism nih.gov
Arachidonic Acid (AA)Cyclooxygenase (COX)Salt bridge with Arg-120Elucidating enzyme-substrate binding nih.gov
Secretin AnaloguesSecretin ReceptorPotential salt bridge formationMapping ligand-receptor docking nih.gov

Impact of Arg-Phe Dipeptides on Protein Aggregation and Colloidal Stability in Research Formulations

In the development of therapeutic protein formulations, maintaining the stability of the protein and preventing aggregation is paramount. Arginine and its salts, including arginine acetate (B1210297), have been extensively studied for their ability to suppress protein aggregation and enhance solubility. nih.govnih.govresearchgate.net The addition of Arg-Phe dipeptides to protein solutions can influence colloidal stability through several mechanisms.

The arginine component can interact with the protein surface, effectively shielding hydrophobic patches that might otherwise lead to aggregation. nih.gov This interaction is often dependent on the counterion, with acetate being shown to be beneficial for the stability of some proteins. nih.govnih.gov For example, studies on a monoclonal antibody demonstrated that arginine acetate improved its thermal stability, in contrast to arginine hydrochloride or sulfate (B86663) which decreased it. nih.govnih.gov

The phenylalanine residue can also play a role. While hydrophobic interactions can sometimes promote aggregation, in the context of the Arg-Phe dipeptide, the presence of the charged arginine group can modulate this effect. The interplay between the electrostatic interactions of arginine and the hydrophobic interactions of phenylalanine can lead to a disruption of the ordered protein-protein contacts necessary for aggregation. Research has shown that arginine can interact with aromatic residues like phenylalanine, forming stacking and T-shaped structures which can be important in preventing aggregation. researchgate.net

ProteinEffect of Arginine AcetateObserved OutcomeReference
IgG1 Monoclonal AntibodyImproved thermal stabilityIncreased melting temperature (Tm) nih.gov
Various ProteinsEnhanced solubilization and refoldingReduced aggregation nih.govnih.gov

Modulation of Protein Conformation and Dynamics through Arg-Phe Interactions

The binding of Arg-Phe containing peptides can induce conformational changes in the target protein. These changes are often essential for the protein's biological function, such as the activation of a receptor or the catalytic activity of an enzyme. The interaction of the arginine residue can neutralize a charged patch on the protein surface, leading to a shift in the protein's electrostatic landscape and triggering a conformational rearrangement. researchgate.net

Simultaneously, the phenylalanine residue can insert into a hydrophobic pocket, displacing water molecules and causing a local refolding of the protein backbone. nih.gov These dynamic changes can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed insights into the structural consequences of peptide binding. For example, the binding of a ligand containing an Arg-Phe motif to a receptor might stabilize a particular active or inactive conformation of the receptor. biorxiv.org

Studies of Receptor-Ligand Binding Mechanisms at a Molecular Level

At the molecular level, the interaction between an Arg-Phe containing ligand and its receptor is a finely tuned process. The initial long-range electrostatic attraction between the positively charged arginine and a negatively charged region on the receptor often guides the ligand into the binding pocket. lu.se Once in proximity, more specific short-range interactions, including hydrogen bonds and van der Waals forces involving both the arginine and phenylalanine residues, take over to ensure a stable complex. nih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze these interactions in detail. mdpi.com These studies can predict the precise orientation of the Arg-Phe dipeptide within the binding site and identify the key amino acid residues on the receptor that are involved in the interaction. For instance, in the binding of arachidonic acid to cyclooxygenase, a salt bridge between the ligand's carboxylate group and Arg-120 of the enzyme is a critical interaction. nih.gov Similarly, in studies of the secretin receptor, a potential salt bridge between a ligand residue and an arginine on the receptor is thought to be important for binding affinity. nih.gov

Analysis of Arginine-Phenylalanine Contributions to Protein-Protein Interface Design

The principles gleaned from studying Arg-Phe interactions are being applied to the rational design of novel protein-protein interfaces and peptide-based therapeutics. By understanding the geometric and energetic preferences of arginine and phenylalanine at interfaces, scientists can design peptides with enhanced binding affinity and specificity for a target protein. researchgate.netnih.gov

For example, in the design of peptide inhibitors, an Arg-Phe motif might be incorporated to mimic the binding epitope of a natural protein ligand. The arginine residue can be strategically placed to form a salt bridge with a key acidic residue on the target, while the phenylalanine can be positioned to fit into a hydrophobic groove. acs.org The inherent stability of the Arg-Phe interaction makes it a favored component in the design of synthetic peptides aimed at modulating protein function. acs.org Statistical analyses of known protein-protein interfaces have shown that interactions between charged and aromatic residues are prevalent, highlighting the importance of motifs like Arg-Phe in molecular recognition. nih.govresearchgate.net

Advanced Research Applications and Methodological Development

Development of Analytical Standards and Internal Controls in Mass Spectrometry-Based Proteomics

In the field of proteomics, which involves the large-scale study of proteins, mass spectrometry (MS) is an indispensable tool for protein identification and quantification. The accuracy and reproducibility of MS-based quantification often rely on the use of internal standards, which are added to a sample in a known quantity to correct for variations during sample preparation and analysis.

While larger peptides like Met-Arg-Phe-Ala acetate (B1210297) salt are commonly cited as internal standards for determining compounds by electrospray ionization mass spectrometry (ESI-MS) and for calibrating laser energy in techniques like MALDI-MS, the principles extend to simpler dipeptides. scientificlabs.co.uksigmaaldrich.com Short, synthetic peptides are ideal for these applications due to their high purity, stability, and ease of synthesis. The presence of a basic arginine residue in Arg-Phe acetate salt makes it readily ionizable, a key characteristic for a good mass spectrometry standard, as C-terminal arginine and lysine (B10760008) residues on peptides are known to carry a charge that makes them easily detectable by MS. promega.ca

This compound, as a commercially available and highly pure dipeptide, can serve as a reference compound in "bottom-up" proteomics workflows. scbt.com These workflows involve the enzymatic digestion of proteins into smaller peptides before MS analysis. promega.ca The dipeptide can be used to optimize separation conditions in liquid chromatography (LC) and to calibrate the mass spectrometer, ensuring that the mass measurements of unknown peptides derived from a complex protein sample are accurate. Although less complex than isotopically labeled peptides used in methods like Isotope Dilution Mass Spectrometry (IDMS), simple standards like this compound are valuable for quality control and for the fundamental development of proteomic methods.

Utilization as Model Systems for Understanding Peptide-Based Biotherapeutic Design Principles

The design of peptide-based drugs is a rapidly growing field, but challenges such as poor stability and low bioavailability must be overcome. researchgate.netresearchgate.net Simple dipeptides like this compound serve as fundamental model systems for investigating the chemical modifications and formulations that can improve these properties. researchgate.net

The acetate salt form itself is a key design choice, often preferred over trifluoroacetate (B77799) (TFA) salts which can arise from purification processes. Acetate salts are chosen because they often result in a more stable and handleable lyophilized (freeze-dried) product. google.com The enhanced solubility and stability provided by the acetate salt form are crucial for formulation in various experimental and therapeutic contexts. myskinrecipes.com

Researchers utilize simple dipeptides to study fundamental structure-activity relationships. For instance, the Arg-Phe sequence combines a positively charged, hydrophilic residue (Arginine) with a nonpolar, hydrophobic residue (Phenylalanine). This amphipathic character is a common feature in many biologically active peptides and influences how they interact with receptors and membranes. ontosight.ai By studying how modifications to this simple dipeptide affect its stability, solubility, and interaction with biological targets, researchers can derive general principles applicable to the design of more complex peptide therapeutics. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound Relevant to Biotherapeutic Design

Property Significance in Biotherapeutic Design Reference
Dipeptide Structure Simple, well-defined backbone for studying modifications. researchgate.net
Amphipathic Nature Combines hydrophilic (Arg) and hydrophobic (Phe) residues, modeling a common feature of bioactive peptides that influences receptor binding and membrane interaction. ontosight.ai
Acetate Salt Form Improves solubility and stability of the peptide, a key consideration in drug formulation. myskinrecipes.com

| Purity | High purity allows for precise structure-activity relationship (SAR) studies without confounding variables. | scbt.com |

Investigations into Sequence-Specific Biological Activities and Modulatory Roles in in vitro Systems

The specific sequence of amino acids in a peptide dictates its biological function. The Arg-Phe dipeptide has been identified as a bioactive fragment with specific modulatory roles, most notably in the regulation of blood pressure.

Research has shown that N-terminal arginyl dipeptides, specifically including Arg-Phe, exhibit antihypertensive properties. researchgate.net This activity is often attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.comannualreviews.org Peptides that can inhibit ACE are valuable as potential treatments for hypertension. The binding of inhibitory peptides to ACE is often influenced by the amino acid at the C-terminus; peptides with a C-terminal phenylalanine have been noted for their anti-ACE activity. mdpi.com Furthermore, the positively charged arginine residue at the N-terminus is also considered favorable for binding to ACE and acting as a competitive inhibitor. researchgate.net The dipeptide H-Phe-Arg-OH is known to be a product of ACE activity on the vasodilator bradykinin (B550075), further linking this sequence to pathways of blood pressure regulation. medchemexpress.com

In addition to its role in blood pressure regulation, the Arg-Phe sequence has been implicated in other biological systems. Studies on FMRFamide-like peptides, which are neuropeptides, have shown that the C-terminal dipeptide sequence Arg-Phe-NH2 was sufficient to produce opioid-like agonist effects in studies of mouse colonic motility. nih.gov This suggests that the Arg-Phe motif can interact with specific receptors to modulate physiological functions beyond the cardiovascular system.

Table 2: Investigated Biological Activities of the Arg-Phe Sequence

Biological Activity System/Target Mechanism/Role Reference(s)
Antihypertensive Renin-Angiotensin System Inhibition of Angiotensin-Converting Enzyme (ACE). researchgate.netmdpi.comresearchgate.net
Opioid-like Agonism Mouse Colonic Motility Interaction with opioid receptors, demonstrated by the Arg-Phe-NH2 fragment. nih.gov

| Metabolic Research | Bradykinin Metabolism | Product of ACE-mediated cleavage of bradykinin. | medchemexpress.com |

Contribution to the Understanding of Macromolecular Crowding Effects in Biological Systems

The interior of a cell is a highly crowded environment, with macromolecules occupying a significant portion of the total volume. acs.orgfrontiersin.org This "macromolecular crowding" can have profound effects on protein folding, stability, and interactions, yet it is often ignored in traditional in vitro experiments conducted in dilute solutions. frontiersin.org

To bridge the gap between dilute solution studies and the complex cellular environment, researchers use inert crowding agents (like Ficoll or dextran) to mimic cellular conditions. acs.orgnih.gov Simple, well-defined molecules are essential probes for dissecting the complex consequences of crowding, which include excluded volume effects and changes in viscosity. mdpi.com Dipeptides are particularly useful in this context because their conformational preferences and interactions are simpler to model and understand compared to large, complex proteins. researchgate.netscispace.com

While specific studies extensively featuring this compound in macromolecular crowding research are not prominent, the principles derived from studying other short peptides are applicable. For example, studies on how crowding affects the aggregation and phase separation of short peptides containing arginine and aromatic residues (like tryptophan) provide insight into the formation of membraneless organelles. reading.ac.uk Arg-Phe, with its combination of a charged arginine and an aromatic phenylalanine, represents a fundamental unit for investigating how both electrostatic and hydrophobic interactions are modulated in a crowded environment. Understanding these effects on a simple dipeptide can help build more accurate models of how complex proteins behave inside a cell. csic.es

Application in Novel Assay Development for High-Throughput Biochemical Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds for their effect on a biological target. The development of robust, reliable, and simple biochemical assays is critical for the success of HTS campaigns. nih.gov Peptides and peptide derivatives are frequently used as substrates in such assays to measure enzyme activity. biosynth.commit.edu

Given the known biological activity of Arg-Phe as an ACE inhibitor, this dipeptide or its derivatives could be used to develop an HTS assay for screening new ACE inhibitors. researchgate.net In such an assay, a modified Arg-Phe substrate could be designed to produce a fluorescent or colorimetric signal upon cleavage by ACE. The assay would then be used to screen large libraries of small molecules; a compound that inhibits ACE would prevent cleavage of the substrate, leading to a measurable decrease in the signal.

The simplicity and defined nature of a dipeptide like Arg-Phe make it an excellent candidate for assay development. researchgate.net Its synthesis is straightforward, and it can be easily modified to include reporter tags. Furthermore, its use as a minimal substrate can provide clear, unambiguous results, which is essential for the reliability of HTS. While complex peptide sequences are often used, the development of assays around a simple, bioactive dipeptide like Arg-Phe allows for a focused and efficient approach to discovering new modulators of specific enzymes like ACE.

Q & A

Q. How can the purity of Arg-Phe acetate salt be accurately assessed in peptide synthesis?

Methodological Answer: Purity assessment typically employs reversed-phase HPLC with UV detection (e.g., 214 nm or 220 nm). Gradient elution using mobile phases like water-acetonitrile (with 0.1% TFA) is recommended. Mass spectrometry (MS) should confirm molecular weight. For quantification, integrate peak areas and compare against reference standards. Note that residual solvents (e.g., TFA) or counterions (acetate) may require ion chromatography or NMR for detection .

Q. What experimental conditions optimize the solubility of this compound in aqueous buffers?

Methodological Answer: Solubility depends on pH and buffer composition. This compound, being a polar peptide, dissolves well in mildly acidic buffers (pH 4–6). Use acetate buffer (0.1 M, pH 4.6) or dilute acetic acid. For cell-based assays, replace TFA counterions with acetate via lyophilization and reconstitution in acetate-containing buffers to minimize cytotoxicity .

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

Methodological Answer: Standardize synthesis protocols using Fmoc solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation. Post-synthesis, perform rigorous QC: HPLC purity (>98%), MS confirmation, and quantification via amino acid analysis. For sensitive assays (e.g., receptor binding), request additional analyses (e.g., peptide content, residual TFA levels) to ensure consistency .

Advanced Research Questions

Q. What mechanisms underlie the stability degradation of this compound under varying pH conditions?

Methodological Answer: Stability studies should assess hydrolysis and oxidation pathways. Use accelerated stability testing at 40°C/75% RH over 4 weeks with pH ranges (3–9). Monitor degradation via HPLC-MS; acidic conditions may hydrolyze peptide bonds, while basic pH promotes deamidation. Buffer selection is critical: acetate buffers (pH 4.6) stabilize against hydrolysis, while antioxidants (e.g., ascorbic acid) mitigate oxidation .

Q. How can researchers resolve contradictory data on this compound’s biological activity across cell models?

Methodological Answer: Discrepancies often arise from counterion interference (e.g., TFA vs. acetate) or peptide aggregation. Validate assays by:

  • Comparing salt forms (acetate vs. HCl) in dose-response curves.
  • Using dynamic light scattering (DLS) to detect aggregates.
  • Including controls with empty carriers (e.g., acetate buffer alone). Publish full salt-form and buffer details to enable cross-study comparisons .

Q. What advanced techniques characterize the interaction between this compound and lipid bilayers?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For structural insights, use circular dichroism (CD) to monitor conformational changes in lipid environments (e.g., DMPC vesicles). Molecular dynamics simulations (e.g., GROMACS) can model peptide orientation within bilayers .

Methodological Design Questions

Q. How to design a robust protocol for evaluating this compound’s pharmacokinetics in vivo?

Methodological Answer:

  • Administration: Use intravenous (IV) and oral routes with acetate-buffered formulations (pH 4.5–5.5).
  • Sampling: Collect plasma at 0, 5, 15, 30, 60, 120 min post-dose.
  • Analysis: LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-Arg-Phe) for quantification.
  • Data Modeling: Non-compartmental analysis (NCA) for AUC and half-life; compartmental models for absorption kinetics .

Q. What strategies mitigate interference from acetate counterions in NMR studies of this compound?

Methodological Answer:

  • Use deuterated acetate buffers (e.g., CD₃COONa) to shift residual proton signals.
  • Apply ¹H-¹³C HSQC to distinguish peptide signals from buffer.
  • For ¹H NMR, employ presaturation or gradient-based solvent suppression (e.g., WATERGATE) .

Data Interpretation and Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s cytotoxicity in neuronal cells?

Methodological Answer: Contradictions may stem from:

  • TFA contamination: Ensure TFA <1% via ion chromatography.
  • Cell-line variability: Test multiple lines (e.g., SH-SY5Y, PC12) with standardized viability assays (MTT vs. resazurin).
  • Buffer compatibility: Replace acetate with HEPES in sensitive assays. Publish raw data (e.g., dose-response curves) for meta-analysis .

Q. Why do computational models and experimental data diverge in predicting this compound’s solubility?

Methodological Answer:

  • Model limitations: Force fields (e.g., CHARMM36) may inaccurately model acetate-peptide interactions.
  • Experimental variables: Control temperature (±0.1°C) and degas solvents to avoid nucleation.
  • Use COSMO-RS simulations with explicit solvent descriptors to improve predictability .

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